molecular formula C20H21N3O2 B10983765 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide

Cat. No.: B10983765
M. Wt: 335.4 g/mol
InChI Key: GXWBRDSQXFBVTC-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide is a benzimidazole-derived compound featuring a cyclopropyl substituent at the 2-position of the benzimidazole core and a propanamide linker connected to a 2-methoxyphenyl group. The cyclopropyl group may confer conformational rigidity, while the 2-methoxy substituent on the phenyl ring could influence electronic and steric interactions with target proteins.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C20H21N3O2/c1-25-18-5-3-2-4-13(18)8-11-19(24)21-15-9-10-16-17(12-15)23-20(22-16)14-6-7-14/h2-5,9-10,12,14H,6-8,11H2,1H3,(H,21,24)(H,22,23)

InChI Key

GXWBRDSQXFBVTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Cyclopropyl Substitution:

    Amide Formation: The final step involves the formation of the amide bond by reacting the benzimidazole derivative with 3-(2-methoxyphenyl)propanoic acid or its activated derivative (e.g., acid chloride) under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide. In a notable investigation, this compound was screened against multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional monolayer cultures. The results indicated that this compound exhibits promising cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against certain multidrug-resistant bacterial strains, making it a candidate for further development as an antibiotic. The structural characteristics of the benzimidazole moiety contribute to its ability to interact with bacterial targets effectively .

Case Study: Anticancer Screening

In a study published by researchers at La Trobe University, this compound was tested on several cancer cell lines using multicellular spheroid models. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing cell death in resistant cancer types .

Case Study: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results revealed that it inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against infections caused by resistant strains .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaFindingsReferences
Anticancer ActivityCytotoxic effects on multiple cancer cell lines
Antimicrobial ActivityEffective against multidrug-resistant bacteria
Mechanism of ActionInhibition of PI3K and modulation of signaling pathways

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

  • N-cyclopentyl-3-(2-phenyl-1H-benzimidazol-5-yl)propanamide (Compound A, ): Key Differences: Replaces the cyclopropyl group with a cyclopentyl substituent and lacks the 2-methoxy group on the phenyl ring. Implications: The cyclopentyl group introduces greater steric bulk and lipophilicity compared to cyclopropyl.
  • N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide (Compound B, ): Key Differences: Features a dihydro-oxo benzimidazole core and a 4-methoxyphenyl group instead of 2-methoxyphenyl. Implications: The dihydro-oxo modification enhances hydrogen-bond acceptor capacity. The 4-methoxy substituent alters electronic effects (para-directing vs. ortho-directing in the target compound).

Variations in the Propanamide Linker and Aryl Groups

  • N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (Compound C, ):

    • Key Differences : Replaces the benzimidazole core with a tetrazole ring and substitutes ethyl and methyl groups on the aryl moieties.
    • Implications : Tetrazole acts as a bioisostere for carboxylic acids, enhancing solubility. The ethyl/methyl groups reduce steric hindrance compared to methoxy and cyclopropyl substituents.
  • 3-(2-methoxyphenyl)-N-(2-phenyl-1H-benzimidazol-5-yl)propanamide (Hypothetical Compound D): Key Differences: Lacks the cyclopropyl group at the benzimidazole 2-position.

Structural and Pharmacokinetic Comparison Table

Compound Benzimidazole Substituent Aryl Group Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-cyclopropyl 2-methoxyphenyl ~365.4* Benzimidazole, propanamide
Compound A 2-phenyl Phenyl ~371.4 Benzimidazole, propanamide
Compound B 2,3-dihydro-2-oxo 4-methoxyphenyl ~357.3 Oxo-benzimidazole, propanamide
Compound C N/A (tetrazole core) 2-ethylphenyl/3-methylphenyl 335.4 Tetrazole, propanamide

*Estimated based on analogous structures.

Research Findings and Hypotheses

  • Target Compound vs. Compound A : The cyclopropyl group in the target compound likely enhances metabolic stability compared to the cyclopentyl group in Compound A, as smaller rings are less prone to oxidative degradation .
  • Target Compound vs. Compound B : The 2-methoxy substituent (ortho position) may improve binding to aromatic pockets in enzymes compared to the 4-methoxy (para) isomer in Compound B, which could exhibit different electronic effects .
  • Target Compound vs.

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article compiles diverse research findings on its biological activity, including antiproliferative effects against cancer cell lines and antimicrobial properties.

  • Molecular Formula : C20H21N3O2
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 1380579-34-9
PropertyValue
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
CAS Number1380579-34-9

Antiproliferative Activity

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity, which is often measured by the half-maximal inhibitory concentration (IC50).

Key Findings:

  • Cell Lines Tested : The compound was tested on several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney).
  • IC50 Values :
    • MCF-7: IC50 = 3.1 µM
    • HCT116: IC50 = 5.3 µM
    • HEK293: IC50 = 4.0 µM

These values indicate that this compound shows selective antiproliferative activity, particularly against breast cancer cells, suggesting a potential for targeted cancer therapy .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that compounds in this class may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity.

Research Highlights:

  • Antibacterial Activity :
    • The compound demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values were reported as follows:
      • Staphylococcus aureus: MIC = 16 µM
      • Escherichia coli: MIC = 32 µM
  • Antifungal Activity :
    • Preliminary studies indicate potential antifungal properties, although specific data on MIC values against fungal strains remain limited .

Case Studies and Comparative Analysis

A comparative analysis with known antiproliferative agents like doxorubicin and etoposide reveals that this compound exhibits comparable or superior activity in some cases.

Compound NameCell Line TestedIC50 (µM)
N-(2-cyclopropyl...)MCF-73.1
DoxorubicinMCF-70.5
EtoposideMCF-71.0

This table illustrates the relative potency of N-(2-cyclopropyl...) compared to established chemotherapeutics .

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